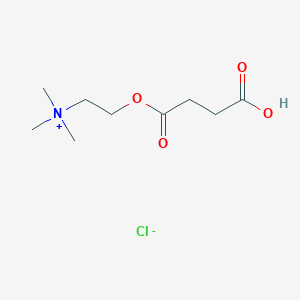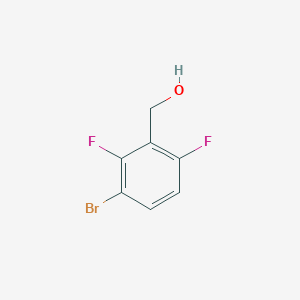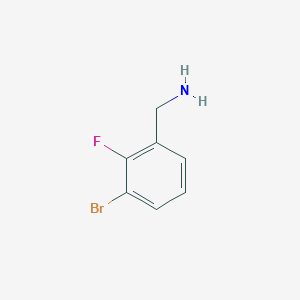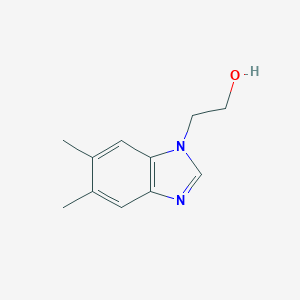
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole
Descripción general
Descripción
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole (HEMB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HEMB is a benzimidazole derivative that is synthesized through a multistep process and has shown promising results in various biological studies.
Mecanismo De Acción
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of reactive oxygen species (ROS) and reduce oxidative stress. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole also modulates the activity of various enzymes and signaling pathways involved in inflammation and cell proliferation. Additionally, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been found to interact with DNA and RNA, potentially affecting gene expression.
Efectos Bioquímicos Y Fisiológicos
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of NF-κB, a transcription factor involved in inflammation. Furthermore, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for various assays and experiments. However, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when designing experiments using 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole.
Direcciones Futuras
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has shown promising results in various biological studies, and there are several future directions for research. One potential area of research is the use of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole in combination with other compounds to enhance its therapeutic effects. Additionally, further studies are needed to investigate the potential use of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole in treating neurodegenerative diseases and other conditions. Furthermore, the mechanisms of action of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole need to be further elucidated to understand its full therapeutic potential.
Conclusion:
In conclusion, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole is a benzimidazole derivative that has shown promising results in various biological studies. Its synthesis method has been optimized to obtain high yields and purity levels. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anti-cancer properties. It exerts its biological effects through multiple mechanisms of action and has various biochemical and physiological effects. While 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has some limitations, it has several advantages for lab experiments. There are several future directions for research, including investigating the potential use of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole in combination with other compounds and in treating neurodegenerative diseases.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
134295-89-9 |
|---|---|
Nombre del producto |
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole |
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-(5,6-dimethylbenzimidazol-1-yl)ethanol |
InChI |
InChI=1S/C11H14N2O/c1-8-5-10-11(6-9(8)2)13(3-4-14)7-12-10/h5-7,14H,3-4H2,1-2H3 |
Clave InChI |
PEWXZZXSQIRFCS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCO |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C=N2)CCO |
Sinónimos |
1H-Benzimidazole-1-ethanol,5,6-dimethyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



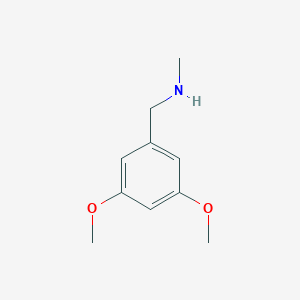
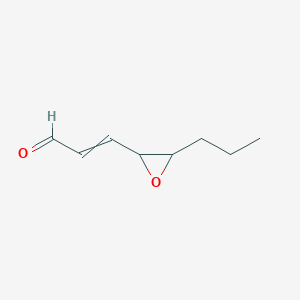
![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)
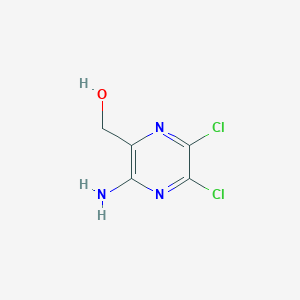

![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)
![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)


